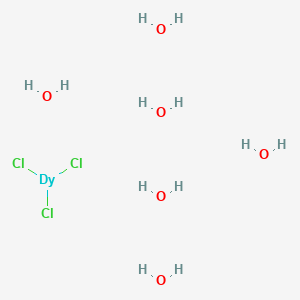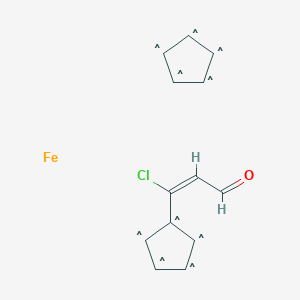
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)mangan(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), commonly referred to as Mn(TMHD)3, is a coordination compound where manganese is complexed with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it a valuable precursor in various chemical processes, particularly in the deposition of thin films.
Wissenschaftliche Forschungsanwendungen
Mn(TMHD)3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the deposition of manganese-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Biology: The compound is studied for its potential use in imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: Mn(TMHD)3 is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.
Wirkmechanismus
Target of Action
The primary target of Mn(TMHD)3 is olefins . It plays a crucial role in the functionalization of olefins, which is a significant transformation in synthetic chemistry .
Mode of Action
Mn(TMHD)3 operates through a process known as the Metal-Hydride Hydrogen Atom Transfer (MHAT) reaction . This reaction is instrumental in the construction of C–C, C–H, and C–heteroatom bonds . The MHAT reaction has been employed by chemists to functionalize olefins with first-row transition metal catalysts such as cobalt, manganese, and iron .
Biochemical Pathways
The MHAT reaction facilitated by Mn(TMHD)3 affects the biochemical pathways involved in the synthesis of natural products . It enables the construction of carbon–carbon, carbon–heteroatom, and carbon–hydrogen bonds from olefins, based on the generation of carbon-centered radicals .
Result of Action
The result of Mn(TMHD)3’s action is the selective and efficient formation of bonds in the presence of olefins . This has been particularly useful in the synthesis of natural products .
Action Environment
The action of Mn(TMHD)3 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also worth noting that Mn(TMHD)3 is a non-precious metal catalyst that can be used to obtain the thermodynamic hydrogenation product of olefins, selectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Mn(TMHD)3 follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is often produced in high purity to meet the stringent requirements of its applications in thin film deposition and catalysis.
Analyse Chemischer Reaktionen
Types of Reactions
Mn(TMHD)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve the use of other diketones or chelating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese(II) complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(acetylacetonato)manganese(III): Similar in structure but with acetylacetonate ligands instead of 2,2,6,6-tetramethyl-3,5-heptanedione.
Manganese(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionato): A related compound with manganese in a different oxidation state.
Manganese(III) tris(2,4-pentanedionato): Another manganese complex with different diketone ligands.
Uniqueness
Mn(TMHD)3 is unique due to its high volatility and stability, making it particularly suitable for applications in thin film deposition. Its bulky ligands also provide steric protection, enhancing its stability compared to other manganese complexes.
Eigenschaften
CAS-Nummer |
14324-99-3 |
|---|---|
Molekularformel |
C33H60MnO6 |
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI-Schlüssel |
JFJXUVXSIUJJNC-LWTKGLMZSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Mn] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |
Herkunft des Produkts |
United States |
Q1: What is 2,2,6,6-tetramethyl-3,5-heptanedionato manganese(III) (Mn(TMHD)3) and what is it primarily used for in the provided research papers?
A1: Mn(TMHD)3 is a metalorganic compound primarily used as a precursor in chemical vapor deposition (CVD) processes. [, , , , , , , , ] This technique involves using volatile precursors to deposit thin films of materials onto substrates.
Q2: Why is Mn(TMHD)3 suitable for CVD?
A2: Mn(TMHD)3 possesses several characteristics that make it suitable for CVD:
- Volatility: It exhibits sufficient volatility for vapor phase transport to the substrate. [, ]
- Thermal Stability: The compound demonstrates thermal stability at temperatures required for CVD without significant decomposition. [, ] This ensures a consistent and controlled deposition process.
- Clean Decomposition: Mn(TMHD)3 decomposes cleanly, leaving behind minimal unwanted residues on the deposited film. [, ]
Q3: How does the vapor pressure of Mn(TMHD)3 behave with temperature?
A3: The vapor pressure of Mn(TMHD)3 increases with temperature, following the Antoine equation. This relationship allows for precise control of the precursor delivery rate by adjusting the temperature of the precursor source. [, ]
Q4: What types of materials can be deposited using Mn(TMHD)3 as a precursor?
A4: Mn(TMHD)3 serves as a precursor for depositing various manganese-containing materials. Research papers highlight its use in:
- Manganese oxide (Mn3O4) thin films: These films are deposited using Mn(TMHD)3 in a reduced-pressure metalorganic CVD (MOCVD) process. []
- Lanthanum strontium manganite (LSM) thin films: Mn(TMHD)3 is used alongside other metalorganic precursors to create LSM films through plasma-assisted liquid injection CVD (PA-LICVD). []
- Praseodymium calcium manganite (PCMO) thin films: Mn(TMHD)3, together with other precursors, is utilized in a single-solution MOCVD process to deposit PCMO films. [, ]
Q5: What are the advantages of using Mn(TMHD)3 in a single-solution precursor for PCMO deposition?
A5: Utilizing a single-solution precursor containing Mn(TMHD)3, along with Pr(tmhd)3 and a calcium precursor, offers several advantages in PCMO deposition:
- Compositional Control: It allows for precise control over the stoichiometry of the deposited PCMO film by adjusting the molar ratios of the precursors in the solution. []
- Simplified Process: Employing a single solution simplifies the deposition process compared to using multiple individual precursors. []
Q6: Are there any alternatives to Mn(TMHD)3 as a manganese precursor for CVD?
A6: Yes, alternative manganese precursors exist for CVD, including:
- Manganese(II) acetylacetonate (Mn(acac)2): This precursor is commercially available but is typically less volatile and thermally stable than Mn(TMHD)3. [, ]
- Manganese(II) hexafluoroacetylacetonate (Mn(hfa)2•tmeda): This newer precursor shows promise as a liquid-phase alternative to Mn(TMHD)3, offering improved stability and consistent evaporation rates. []
Q7: What analytical techniques are used to characterize materials deposited using Mn(TMHD)3?
A7: Several analytical techniques are employed to characterize the deposited materials, including:
- Scanning Electron Microscopy (SEM): Used to examine the surface morphology and microstructure of the deposited films. [, ]
- Energy-Dispersive X-ray Analysis (EDX): Employed to determine the elemental composition and stoichiometry of the films. [, ]
- X-ray Diffraction (XRD): Used to investigate the crystal structure, phase purity, and orientation of the deposited materials. [, ]
- Atomic Force Microscopy (AFM): Used to study the surface topography and roughness of the films. []
- X-ray Photoelectron Spectroscopy (XPS): Employed to analyze the elemental composition and chemical states of the elements present in the films. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


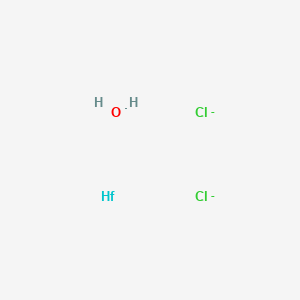

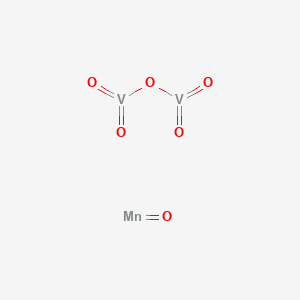


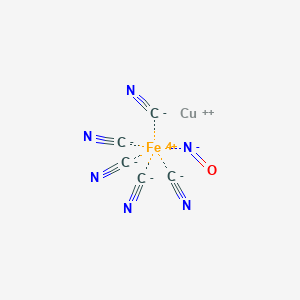
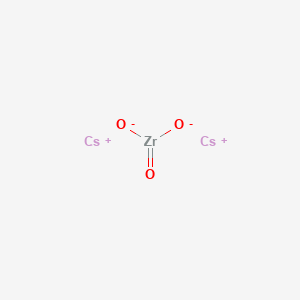
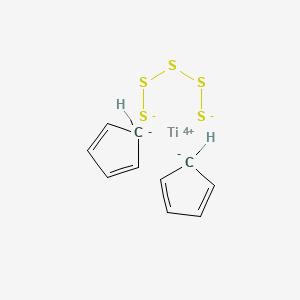
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)


